molecular formula C26H26N4O2 B2932673 N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide CAS No. 1251633-73-4

N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide

Cat. No. B2932673
CAS RN: 1251633-73-4
M. Wt: 426.52
InChI Key: DDUVKLWKJFMLRS-UHFFFAOYSA-N
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Description

N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide, also known as DAPH-3, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DAPH-3 is a small molecule that belongs to the class of naphthyridine carboxamides, which have been found to exhibit various biological activities.

Scientific Research Applications

Antibacterial Activities

Naphthyridine derivatives have been synthesized and evaluated for their antibacterial efficacy. For example, a study on pyridonecarboxylic acids revealed the synthesis of analogues with significant antibacterial activities, highlighting the potential of naphthyridine compounds in developing new antibacterial agents (Egawa et al., 1984). Another investigation synthesized 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, showing protective effects against Escherichia coli and other gram-negative pathogens in vivo, suggesting a pro-drug mechanism of action (Santilli et al., 1975).

Analgesic Agents

N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides were synthesized and found to exhibit potent anti-inflammatory and/or analgesic activities without acute gastrolesivity, indicating their potential as safer analgesic agents (Grossi et al., 2005).

Blue-Emitting Fluorophores

A study on N-2-aryl-1,2,3-triazoles introduced a novel class of blue-emitting fluorophores. These compounds were synthesized from amino substituted naphthylsulphonic acids, demonstrating applications in the development of materials with specific photophysical properties (Padalkar et al., 2015).

Antimalarial Activity

Research on N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid indicated significant antimalarial activity, suggesting the role of naphthyridine derivatives in combating malaria (Barlin & Tan, 1985).

properties

IUPAC Name

N,N-diethyl-7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-4-30(5-2)26(31)23-17-27-25-22(16-11-18(3)28-25)24(23)29-19-12-14-21(15-13-19)32-20-9-7-6-8-10-20/h6-17H,4-5H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUVKLWKJFMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)OC4=CC=CC=C4)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-7-methyl-4-[(4-phenoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide

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